molecular formula C15H22N2O B2491523 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane CAS No. 2126159-81-5

9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane

Cat. No.: B2491523
CAS No.: 2126159-81-5
M. Wt: 246.354
InChI Key: QEFGLKSVHNKOKI-UHFFFAOYSA-N
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Description

9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane: is a spirocyclic compound characterized by its unique structural framework, which includes a spiro junction connecting two rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor with a nucleophile under basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the spirocyclic intermediate.

    Methylation: The methyl group is introduced through a methylation reaction, often using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This includes the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the nitrogen or oxygen atoms, leading to the formation of N-oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its spirocyclic structure is of interest for the design of enzyme inhibitors and receptor modulators.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its spirocyclic structure can impart desirable characteristics such as rigidity and stability to polymers and other materials.

Mechanism of Action

The mechanism of action of 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane
  • 7-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane
  • 9-Benzyl-7-methyl-6-thia-2,9-diazaspiro[4.5]decane

Uniqueness

Compared to similar compounds, 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both benzyl and methyl groups, along with the oxygen atom in the spirocyclic core, provides a unique combination of properties that can be exploited in various applications.

Properties

IUPAC Name

9-benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-13-9-17(10-14-5-3-2-4-6-14)12-15(18-13)7-8-16-11-15/h2-6,13,16H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFGLKSVHNKOKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC2(O1)CCNC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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